molecular formula C15H17N3O3 B6631574 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid

2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid

Cat. No. B6631574
M. Wt: 287.31 g/mol
InChI Key: XVDQADRMVGUWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid, also known as MPABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPABA is a derivative of the amino acid leucine and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid involves its binding to the active site of certain enzymes, which prevents them from functioning properly. Specifically, 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid has been found to inhibit the activity of serine proteases, which are a type of protease that play a key role in a variety of biological processes.
Biochemical and Physiological Effects:
2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid has been found to have a variety of biochemical and physiological effects, including the inhibition of certain proteases as mentioned above. Additionally, 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid has been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid in lab experiments is its ability to selectively bind to certain enzymes and proteins, making it a valuable tool for studying their mechanisms of action. However, one limitation of using 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid is that it may not be effective against all types of proteases, and its effects may be influenced by various factors such as pH and temperature.

Future Directions

There are many potential future directions for research involving 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid. One area of interest is in the development of new protease inhibitors for use in the treatment of diseases such as cancer and HIV. Additionally, 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid may have potential applications in the development of new anti-inflammatory drugs. Further research is needed to fully understand the mechanisms of action and potential applications of 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid in scientific research.

Synthesis Methods

The synthesis of 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid involves the reaction of 4-pyrazol-1-ylbenzoyl chloride with 2-amino-3-methylbutanoic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid has been used in a variety of scientific research studies due to its ability to selectively bind to certain proteins and enzymes. One of the most notable applications of 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid is in the study of proteases, which are enzymes that break down proteins. 2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid has been found to inhibit certain proteases, making it a valuable tool for studying their mechanisms of action.

properties

IUPAC Name

2-methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10(15(20)21)11(2)17-14(19)12-4-6-13(7-5-12)18-9-3-8-16-18/h3-11H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDQADRMVGUWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)C1=CC=C(C=C1)N2C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid

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